molecular formula C14H13FO2 B1302149 (3-Fluorophenyl)(4-methoxyphenyl)methanol CAS No. 38158-78-0

(3-Fluorophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1302149
CAS No.: 38158-78-0
M. Wt: 232.25 g/mol
InChI Key: HDWVVRSGQJYZPH-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13FO2 It consists of a fluorophenyl group and a methoxyphenyl group attached to a central methanol moiety

Safety and Hazards

“(3-Fluorophenyl)(4-methoxyphenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 4-methoxybenzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (4-methoxybenzylmagnesium chloride) reacts with the aldehyde group of 3-fluorobenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (3-fluorophenyl)(4-methoxyphenyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluorophenyl)(4-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of fluorine and methoxy substituents on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of fluorine and methoxy groups can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluorophenyl)(4-methoxyphenyl)methanone
  • (3-Fluorophenyl)(4-methoxyphenyl)ethanol
  • (3-Fluorophenyl)(4-methoxyphenyl)amine

Uniqueness

(3-Fluorophenyl)(4-methoxyphenyl)methanol is unique due to the presence of both fluorine and methoxy groups attached to a central methanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3-fluorophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWVVRSGQJYZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374586
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38158-78-0
Record name (3-Fluorophenyl)(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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